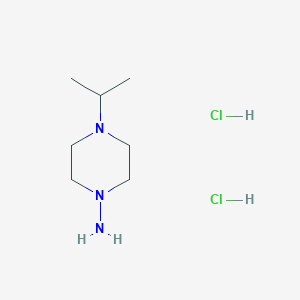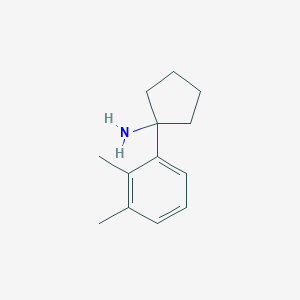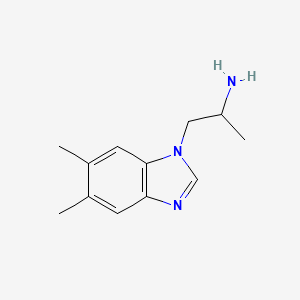![molecular formula C8H7BrO2 B15309256 5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
5-Bromo-4-methylbenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-methylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C8H7BrO2 It is a brominated derivative of benzo[d][1,3]dioxole, featuring a bromine atom at the 5-position and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylbenzo[d][1,3]dioxole typically involves the bromination of 4-methylbenzo[d][1,3]dioxole. One common method is to react 4-methylbenzo[d][1,3]dioxole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom at the 5-position of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-methylbenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 4-methylbenzo[d][1,3]dioxole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: this compound-2-carboxylic acid.
Reduction: 4-Methylbenzo[d][1,3]dioxole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-4-methylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-methylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the dioxole ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the methyl group at the 4-position.
5-Bromo-6-chlorobenzo[d][1,3]dioxole: Contains an additional chlorine atom at the 6-position.
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate: Features a carboxylate group instead of a methyl group.
Uniqueness
5-Bromo-4-methylbenzo[d][1,3]dioxole is unique due to the presence of both a bromine atom and a methyl group on the dioxole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H7BrO2 |
|---|---|
Poids moléculaire |
215.04 g/mol |
Nom IUPAC |
5-bromo-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C8H7BrO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4H2,1H3 |
Clé InChI |
PUSAAKUITLSFMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)
![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)




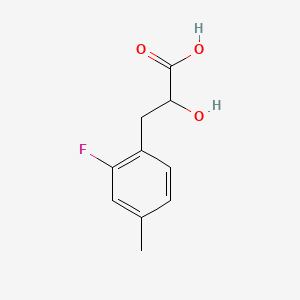
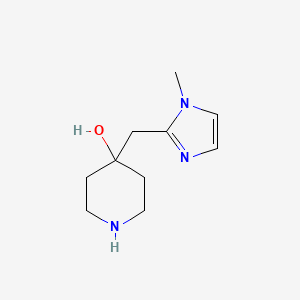
![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)

